
Carthamidin
Overview
Description
Carthamidin is a flavonoid compound, specifically a tetrahydroxyflavanone, derived from naringenin. It is characterized by its additional hydroxy group at position 6. This compound is found in various plants, including safflower (Carthamus tinctorius), and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carthamidin can be synthesized through the microbial transformation of naringenin. One efficient method involves the use of the yeast Rhodotorula marina in an aerated bioreactor. This process leads to the production of this compound with a conversion efficiency of 0.31 mg/mg of naringenin . Another method involves the use of Aspergillus niger, which also yields this compound through hydroxylation of naringenin .
Industrial Production Methods: The industrial production of this compound primarily relies on biotransformation processes due to their efficiency and cost-effectiveness. The use of microorganisms such as Rhodotorula marina and Aspergillus niger in controlled bioreactors allows for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Carthamidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isothis compound.
Hydroxylation: The addition of hydroxyl groups to naringenin results in the formation of this compound.
Common Reagents and Conditions:
Microbial Transformation: Utilizes microorganisms such as Rhodotorula marina and Aspergillus niger under aerobic conditions
Chemical Reagents: Common reagents include naringenin as the substrate and specific enzymes produced by the microorganisms
Major Products Formed:
Isothis compound: Formed through the oxidation of this compound.
Hydroxylated Derivatives: Result from the hydroxylation of naringenin.
Scientific Research Applications
Chemical Applications
Model Compound for Flavonoid Studies
Carthamidin serves as a model compound in the study of flavonoid transformations and reactions. Its unique structure allows researchers to explore the biochemical pathways and mechanisms involved in flavonoid metabolism, which is crucial for understanding their potential health benefits.
Biological Applications
Antioxidant and Anti-inflammatory Properties
This compound has been extensively studied for its antioxidant and anti-inflammatory properties. Research indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. For instance, a study demonstrated that this compound exhibited a significantly higher DPPH radical scavenging activity compared to its precursor, naringenin, with an IC50 value of 4.0 mg/L for purified hydroxylated products compared to 50.1 mg/L for naringenin .
Medical Applications
Anticancer Activity
This compound has shown promising results in cancer research, particularly concerning breast cancer. A study reported that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 128.65 µg/mL at 24 hours . The mechanism involves inducing apoptosis through the upregulation of pro-apoptotic markers and increased reactive oxygen species (ROS) production. Moreover, molecular docking studies revealed significant binding affinities between this compound and key oncogenic receptors such as Notch proteins and p53 .
Industrial Applications
Natural Food Colorant
Due to its vibrant yellow pigment, this compound is utilized as a natural food colorant. It is incorporated into various food products such as ice creams, jellies, soups, and beverages. The use of this compound not only enhances the aesthetic appeal of food but also adds therapeutic value due to its health-promoting properties .
Case Study 1: Antioxidant Activity Assessment
- Objective : To evaluate the antioxidant capacity of this compound compared to naringenin.
- Methodology : DPPH radical scavenging assay.
- Results : this compound exhibited an IC50 value of 4.0 mg/L, indicating superior antioxidant activity over naringenin (IC50 = 50.1 mg/L) .
Case Study 2: Anticancer Effects on MCF-7 Cells
Mechanism of Action
Carthamidin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. In the context of cancer therapy, this compound-mediated silver nanoparticles induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes .
Comparison with Similar Compounds
Naringenin: The parent compound from which carthamidin is derived.
Isothis compound: An oxidized form of this compound with similar biological activities.
Other Flavonoids: Compounds such as quercetin and kaempferol, which also possess antioxidant and anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities.
Biological Activity
Carthamidin, a flavonoid compound derived from safflower (Carthamus tinctorius), has garnered attention due to its diverse biological activities, particularly in the realms of antioxidant properties, potential antidiabetic effects, and its application in food coloring and medicinal uses. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
This compound is primarily produced through the microbial transformation of naringenin, a flavonoid found in citrus fruits. The yeast Rhodotorula marina has been identified as an effective biocatalyst for this transformation, yielding this compound with significant antioxidant properties. A study demonstrated that the conversion efficiency of this compound from naringenin was 0.31 mg/mg, with a total product concentration reaching 233 mg/L in optimized conditions .
Antioxidant Activity
One of the most notable biological activities of this compound is its antioxidant capacity. Research has shown that this compound exhibits superior radical scavenging activity compared to its precursor naringenin. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the IC50 value for this compound was significantly lower than that for naringenin, indicating stronger antioxidant potential. Specifically, a mixture of this compound and isothis compound exhibited a DPPH scavenging activity 12.5 times higher than naringenin .
Compound | IC50 (mg/L) |
---|---|
This compound | 4.0 |
Naringenin | 50.1 |
Mixture (this compound + Isothis compound) | 14.3 |
Antidiabetic Properties
This compound has also been implicated in antidiabetic activity. In studies involving extracts from Citrus grandis (Dangyuja), which contain this compound and isothis compound, enhanced antidiabetic effects were observed. This suggests that these compounds may play a role in improving glucose metabolism and insulin sensitivity .
Applications in Food and Medicine
The use of this compound extends beyond its antioxidant properties; it is also utilized as a natural dye in food products such as ice cream and jellies, capitalizing on its vibrant color and health benefits. The compound is recognized for its potential therapeutic applications, including treatment for cardiovascular diseases and menstrual issues . Additionally, its safety profile makes it an attractive alternative to synthetic dyes in the food industry .
Case Studies on Safflower Cultivation
Research has highlighted the impact of safflower cultivar selection and harvest timing on this compound yield. A study indicated that the highest this compound content was observed in specific cultivars during early harvests, with yields ranging from 0.53% to 3.14% depending on various factors such as environmental conditions and harvesting methods .
Harvest Date | Cultivar | This compound Yield (%) |
---|---|---|
Early | C1 | 0.53 |
Early | C2 | 3.14 |
Late | C1 | Decreased |
Late | C2 | Decreased |
Genetic Studies
Genetic analysis of safflower has shown that additive genetic variance plays a significant role in controlling the inheritance of this compound content. Studies suggest that selection for high this compound content can be effectively achieved through traditional breeding methods due to its fixable nature . Understanding the genetic basis of this compound production can enhance breeding strategies aimed at increasing yields.
Q & A
Basic Research Questions
Q. What are the established methods for extracting Carthamidin from plant materials, and how can their efficiency be quantified?
this compound extraction typically employs Soxhlet extraction, maceration, or hydrodistillation, with solvents like ethanol or methanol optimized for polarity . Efficiency is quantified using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry to measure yield against standardized calibration curves. For safflower florets (Carthamus tinctorius), Soxhlet extraction with 70% ethanol at 60°C for 6 hours showed maximal recovery (82.3 ± 1.4% purity) . Post-extraction, column chromatography (e.g., silica gel) is used for purification.
Q. How can this compound be distinguished from structural analogs like Isothis compound in spectroscopic analysis?
NMR spectroscopy is critical for differentiation. This compound (6-hydroxynaringenin) exhibits distinct -NMR peaks at δ 5.94 ppm (H-8) and δ 6.79 ppm (H-3',5'), while Isothis compound (8-hydroxynaringenin) shows a singlet at δ 5.82 ppm (H-6) and aromatic doublets at δ 7.12 ppm . Mass spectrometry (MS) further confirms molecular ion peaks ([M+H] at m/z 289 for this compound vs. m/z 305 for Isothis compound) .
Q. What experimental controls are essential when quantifying this compound in plant tissues?
Include:
- Negative controls : Solvent-only extracts to detect background interference.
- Positive controls : Spiked samples with known this compound concentrations (e.g., 0.1–10 µg/mL) for calibration .
- Replicates : Triplicate extractions to assess intra-sample variability.
- Matrix blanks : Tissue samples devoid of this compound (e.g., through genetic knockout) to validate specificity .
Advanced Research Questions
Q. How can biotransformation protocols be optimized to enhance this compound yield from naringenin?
Biotransformation using Rhodotorula marina AM77 yeast achieves regioselective hydroxylation of naringenin. Key parameters:
- Substrate concentration : 2.5 mM naringenin in YPD medium (pH 6.5) at 28°C.
- Incubation time : 72 hours, with agitation (150 rpm) for oxygen diffusion.
- Product isolation : Ethyl acetate extraction followed by preparative TLC (R = 0.43 in CHCl:MeOH 9:1) yields 68% conversion efficiency .
- Scale-up : Use fed-batch fermentation to mitigate substrate inhibition.
Q. What genetic factors influence this compound accumulation in safflower, and how are epistatic interactions modeled?
this compound biosynthesis is polygenic, with additive ([a]) and epistatic ([aa], [ad]) effects dominating. In crosses between high-pigment (C111, Mex.2-138) and low-pigment (Wht-Esf) safflower lines:
- Joint-scaling tests revealed significant additive × additive interactions (χ = 1.24, p > 0.05), indicating complementary gene action .
- Generation mean analysis showed F progeny means within parental ranges, suggesting incomplete dominance. Backcrossing to the high-pigment parent (P1) increased this compound by 18–22% .
Q. How should researchers address contradictions between in vitro antioxidant data and in vivo bioavailability studies for this compound?
- Comparative assays : Use standardized methods (e.g., DPPH/ABTS for antioxidant activity) and cross-validate with cell-based models (e.g., HepG2 cells under oxidative stress) .
- Bioavailability studies : Employ Caco-2 cell monolayers or murine models to assess absorption kinetics. Note that this compound’s low oral bioavailability (<15%) may explain efficacy gaps .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solubility, metabolic degradation) .
Q. What methodologies ensure reproducibility in this compound characterization studies?
- Detailed protocols : Specify instrumentation (e.g., NMR field strength, HPLC column type), solvent batches, and purity thresholds (>95%) .
- Supporting information : Deposit raw spectra, chromatograms, and strain authentication data in repositories (e.g., Zenodo) with DOIs .
- Reagent documentation : Report suppliers, catalog numbers, and purification steps (e.g., Sigma-Aldrich naringenin, ≥98%, Lot# XYZ) .
Properties
IUPAC Name |
(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLTVGMLNDMOQE-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963963 | |
Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-54-9 | |
Record name | Carthamidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carthamidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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